molecular formula C13H18ClN3 B8216731 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride

1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B8216731
M. Wt: 251.75 g/mol
InChI Key: VSTIRYJBUDYXTP-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C13H18N3Cl. It is a derivative of benzodiazole, a heterocyclic compound known for its diverse applications in medicinal chemistry. The presence of the piperidine ring enhances its pharmacological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-benzimidazole with 3-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a central nervous system (CNS) agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors in the CNS, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Methyl-2-(piperidin-3-yl)-1H-benzodiazole hydrochloride
  • 1-Methyl-2-(piperidin-3-yl)-5-(trifluoromethyl)-1H-benzodiazole hydrochloride
  • 1-(3-(1H-benzodiazole-2-yl)phenyl)piperidin-4-amine hydrochloride

Comparison: 1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and bioavailability, making it a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

1-methyl-2-piperidin-3-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTIRYJBUDYXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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